molecular formula C15H12ClNO2 B3983852 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one

Cat. No. B3983852
M. Wt: 273.71 g/mol
InChI Key: MRSKWUCCQANHLT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound found in the rhizome of the turmeric plant. Curcumin has been extensively studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.

Mechanism of Action

1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one exerts its biological effects through multiple mechanisms of action. It can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It can also scavenge free radicals and inhibit the production of reactive oxygen species. This compound can also inhibit the activity of various enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of various enzymes involved in the inflammatory process. It can also reduce oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species. This compound has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is a natural compound that is readily available and inexpensive. It has been extensively studied and has a well-established safety profile. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It can also undergo rapid metabolism and elimination, which can limit its efficacy.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one. One direction is to improve the bioavailability of this compound by developing novel formulations or delivery systems. Another direction is to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Further studies are also needed to elucidate the mechanisms of action of this compound and its effects on various signaling pathways. Additionally, more studies are needed to explore the potential of this compound in the prevention and treatment of various diseases.
Conclusion:
This compound is a natural polyphenol compound found in the turmeric plant that has been extensively studied for its various biological and pharmacological properties. It has anti-inflammatory, antioxidant, antitumor, and neuroprotective effects and has been used in the treatment of various diseases. This compound exerts its biological effects through multiple mechanisms of action and has several advantages for lab experiments. However, it also has some limitations for lab experiments, and further research is needed to explore its potential in the prevention and treatment of various diseases.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been extensively studied for its various biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been used in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. This compound has also been shown to have antimicrobial and antiviral properties.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-12-3-1-11(2-4-12)15(19)9-10-17-13-5-7-14(18)8-6-13/h1-10,17-18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKWUCCQANHLT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.